

Gamma-Caprolactone: A Comprehensive Safety and Handling Guide for Researchers

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Compound of Interest

Compound Name: *gamma-Caprolactone*

Cat. No.: *B1214175*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data for **gamma-Caprolactone** (γ -Caprolactone), a crucial intermediate in various chemical syntheses. This document consolidates critical information on its physical and chemical properties, toxicological profile, handling procedures, and emergency protocols. The data herein is intended to support risk assessment and ensure safe laboratory practices for professionals in research and drug development.

Chemical and Physical Properties

Gamma-Caprolactone is a colorless liquid.^[1] Key physical and chemical data are summarized in the table below for easy reference.

Property	Value	Reference
CAS Number	695-06-7	[2]
Molecular Formula	C ₆ H ₁₀ O ₂	[2]
Molecular Weight	114.14 g/mol	[2]
Boiling Point	219 °C (lit.)	[3]
Melting Point	-18 °C	[4]
Density	1.023 g/mL at 25 °C (lit.)	[3]
Flash Point	98 °C (208.4 °F) - closed cup	[3]
Solubility	Partly miscible with water.	[1]
Vapor Pressure	0.2 ± 0.4 mmHg at 25°C	[4]

Toxicological Information

The toxicological profile of **gamma-Caprolactone** indicates that it can cause irritation to the skin, eyes, and respiratory system.[\[1\]](#) Accidental ingestion may be harmful to health.[\[1\]](#)

Test	Species	Route	Result	Reference
LD50	Rat	Oral	>5 g/kg	[4]
Skin Irritation	Rabbit	Skin	Mild irritant (500 mg/24h)	[1]
Eye Irritation	Not specified	Eye	Irritating	[1]

Experimental Protocols

Acute Oral Toxicity (LD50): The oral LD50 value was determined in rats. While the specific study protocol for **gamma-Caprolactone** is not detailed in the available documents, a general procedure for an acute oral toxicity study in rats, according to OECD Guideline 401 or similar, would be followed.[\[5\]](#) This typically involves the following steps:

- Animal Selection: Healthy, young adult rats of a single strain are used.[5]
- Housing and Acclimatization: Animals are housed in controlled environmental conditions (temperature, humidity, light cycle) and acclimatized for at least 5 days before the test.[5]
- Fasting: Animals are fasted (e.g., for 16 hours) before administration of the test substance.[5]
- Dose Administration: The test substance is administered in graduated doses to several groups of animals via oral gavage.[6] A vehicle, if used, is administered to a control group.
- Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes over a period of 14 days.[5]
- Necropsy: All animals (those that die during the study and survivors at the end of the observation period) are subjected to a gross necropsy.[5]
- Data Analysis: The LD50 value is calculated using a recognized statistical method, such as the Probit method.[5]

Skin Irritation (Draize Test): The skin irritation data was obtained using the Standard Draize test on rabbits.[1][4] A general protocol for the Draize skin irritation test is as follows:

- Animal Selection: Albino rabbits are commonly used for this test.[7]
- Preparation: A day before the test, the fur on the back of the rabbit is clipped to expose a sufficient area of skin.
- Application: A specified amount of the test substance (e.g., 0.5 g or 0.5 mL) is applied to a small area of the clipped skin.[7] The treated area is then covered with a gauze patch.
- Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 24, 48, and 72 hours) after application.[7] The severity of the reactions is scored. The observation period can extend up to 14 days.[7]
- Data Analysis: The scores for erythema and edema are used to calculate a primary irritation index, which determines the irritation potential of the substance.

Chronic Toxicity (2-Year Bioassay): A 2-year gavage study was conducted by the National Toxicology Program (NTP) on F344/N rats and B6C3F1 mice to assess the toxicology and carcinogenesis of gamma-Butyrolactone, a related compound.[1][4] The protocol for this type of study generally involves:

- Animal Selection and Dosing: Groups of 50 male and 50 female rats and mice were administered gamma-Butyrolactone in corn oil by gavage, 5 days a week for two years.[4]
 - Male Rats: 0, 112, or 225 mg/kg body weight.[4]
 - Female Rats: 0, 225, or 450 mg/kg body weight.[4]
 - Mice: Doses were also administered, but the specific levels for the 2-year study were not detailed in the provided search results.
- In-life Observations: Animals are observed twice daily for mortality and morbidity. Clinical examinations and body weight measurements are performed regularly.
- Pathology: At the end of the 2-year period, all surviving animals are euthanized. A complete necropsy is performed on all animals, and a comprehensive list of tissues and organs is collected, preserved, and examined microscopically by a pathologist.
- Data Analysis: The incidences of neoplasms (tumors) and non-neoplastic lesions in the dosed groups are compared with those in the control group to identify any treatment-related effects.

Handling and Storage

Proper handling and storage are crucial to minimize exposure and ensure the stability of **gamma-Caprolactone**.

- Handling: Avoid all personal contact, including inhalation.[1] Wear protective clothing, including safety glasses with side shields or chemical goggles, and chemical-resistant gloves (e.g., PVC or neoprene).[1] Use in a well-ventilated area. General exhaust is typically adequate, but local exhaust ventilation may be necessary under certain conditions.[1]

- Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[1] Keep away from ignition sources, incompatible materials (such as oxidizing agents and strong bases), and foodstuff containers.[1] Protect containers from physical damage and check regularly for leaks.[1]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential for safely handling **gamma-Caprolactone**.

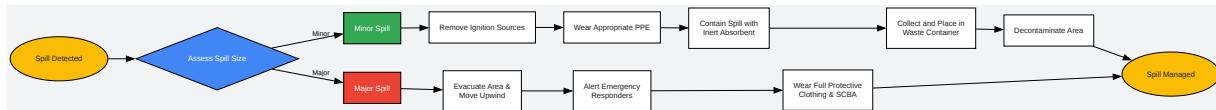
Control	Recommendation	Reference
Engineering Controls	Use in a well-ventilated area. Local exhaust ventilation may be required.	[1]
Eye/Face Protection	Safety glasses with side-shields or chemical goggles.	[1]
Skin Protection	Chemical protective gloves (e.g., PVC, Neoprene). Wear overalls and a P.V.C. apron when there is a risk of exposure.	[1]
Respiratory Protection	If ventilation is inadequate, use a suitable respirator with a Type A filter.	[1]

Accidental Release Measures

In the event of a spill, follow these procedures:

- Minor Spills: Remove all ignition sources.[1] Clean up spills immediately. Absorb with an inert material and place in a suitable container for disposal.
- Major Spills: Evacuate the area and move upwind.[1] Alert emergency responders. Wear full body protective clothing with breathing apparatus.[1]

Logical Workflow for Spill Response



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Caption: Logical workflow for responding to a **gamma-Caprolactone** spill.

Ecological Information

Data on the ecological effects of **gamma-Caprolactone** is limited. It is expected to have low persistence in water/soil and air, with a high potential for bioaccumulation.^[1] Care should be taken to prevent its release into the environment.

Disposal Considerations

Dispose of waste material in accordance with local, state, and federal regulations. Consult with a licensed professional waste disposal service.

This guide is intended to provide essential safety information and should be used in conjunction with a comprehensive understanding of laboratory safety protocols and the specific Safety Data Sheet (SDS) provided by the manufacturer. Always prioritize safety and handle all chemicals with care.

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